molecular formula C19H13As B1665454 Acridarsine,10-phenyl- CAS No. 28660-45-9

Acridarsine,10-phenyl-

Cat. No. B1665454
CAS RN: 28660-45-9
M. Wt: 316.2 g/mol
InChI Key: YDRNCDWYRCHVQJ-UHFFFAOYSA-N
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Description

Acridarsine,10-phenyl- is a biochemcial.

Scientific Research Applications

DNA Interaction and Photocatalytic Oxidation

  • Spectrofluorometric DNA Determination : 10-phenyl-acridone, an acridine derivative, demonstrates strong fluorescence and interacts with DNA. This interaction quenches fluorescence, suggesting an intercalative interaction between the compound and DNA, valuable for DNA analysis (Yao Hong & Zhuang Hui-sheng, 2005).
  • Photocatalytic Activity : 9-Phenyl-10-methylacridium acts as a photocatalyst for the oxidation of benzyl alcohol to benzaldehyde under visible light, indicating its potential in photochemical applications (K. Ohkubo, Kyou Suga, & S. Fukuzumi, 2006).

Chemiluminescence and Synthesis

  • Chemiluminescence in Acridinium Esters : Various acridinium ester derivatives, including those with phenyl moieties, exhibit strong chemiluminescence. These properties are useful in detecting substances like hydrogen peroxide and glucose (Manabu Nakazono et al., 2017).

Anticancer Activity

  • Anticancer Potential : Spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives, which include 10-phenyl-acridine structures, show promising anticancer activity against specific cancer cell lines, suggesting their potential in cancer therapy (P. Gobinath et al., 2020).

Mitochondrial Interaction

  • Mitochondrial Targeting : 10N-nonyl acridine orange, a derivative of acridine, effectively targets mitochondria by binding to specific phospholipids like cardiolipin, useful in cellular and molecular studies (J. Petit et al., 1992).

Molecular Docking and DNA Binding Studies

  • DNA Binding and Topoisomerase Inhibition : 9-Phenyl acridine shows potential as a chemotherapeutic agent, with molecular docking studies indicating its inhibition of topoisomerase I. It exhibits unique binding characteristics with DNA, relevant in drug development (R. Ghosh et al., 2010).

Crystal Lattice Energetics

  • Crystal Lattice Studies : Research on phenyl acridine-9-carboxylates and their derivatives provides insights into their melting points, volatilization temperatures, and crystal lattice energies, essential for understanding their physical properties (K. Krzymiński et al., 2010).

OLED Applications

  • Use in OLEDs : Compounds like 9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine demonstrate potential in enhancing the efficiency and lifespan of blue phosphorescent organic light-emitting diodes, indicating their application in electronic devices (Jeong-A Seo et al., 2015).

properties

CAS RN

28660-45-9

Product Name

Acridarsine,10-phenyl-

Molecular Formula

C19H13As

Molecular Weight

316.2 g/mol

IUPAC Name

10-phenylacridarsine

InChI

InChI=1S/C19H13As/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H

InChI Key

YDRNCDWYRCHVQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42

Appearance

Solid powder

Other CAS RN

28660-45-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acridarsine,10-phenyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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